molecular formula C13H13ClN2O B14903515 4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol

4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol

Cat. No.: B14903515
M. Wt: 248.71 g/mol
InChI Key: LYQTWMKUOWGJJM-UHFFFAOYSA-N
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Description

4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol is an organic compound with the molecular formula C13H13ClN2O This compound is characterized by the presence of a chloro-substituted phenol group and a pyridin-3-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol typically involves the reaction of 4-chlorophenol with pyridin-3-ylmethylamine under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with the amine. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chloro group can result in various substituted phenols.

Scientific Research Applications

4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer

Properties

Molecular Formula

C13H13ClN2O

Molecular Weight

248.71 g/mol

IUPAC Name

4-chloro-2-[(pyridin-3-ylmethylamino)methyl]phenol

InChI

InChI=1S/C13H13ClN2O/c14-12-3-4-13(17)11(6-12)9-16-8-10-2-1-5-15-7-10/h1-7,16-17H,8-9H2

InChI Key

LYQTWMKUOWGJJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNCC2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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